molecular formula C15H20BrN3O2 B14327890 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide CAS No. 97377-78-1

3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide

Cat. No.: B14327890
CAS No.: 97377-78-1
M. Wt: 354.24 g/mol
InChI Key: OLAZQJKQBSOPSQ-UHFFFAOYSA-N
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Description

3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves multiple steps. One common method includes the alkylation of a benzimidazole derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the application and the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5-cyanobenzimidazole share structural similarities.

    Quaternary Ammonium Compounds: Similar in having a positively charged nitrogen atom, such as benzalkonium chloride.

Uniqueness

What sets 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

97377-78-1

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

2-(6-cyano-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)ethyl acetate;bromide

InChI

InChI=1S/C15H19N3O2.BrH/c1-4-17-11(2)18(7-8-20-12(3)19)15-9-13(10-16)5-6-14(15)17;/h5-6,9,11H,4,7-8H2,1-3H3;1H

InChI Key

OLAZQJKQBSOPSQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CCOC(=O)C)C.[Br-]

Origin of Product

United States

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